molecular formula C18H17N3O2 B6347452 4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine CAS No. 1354926-13-8

4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine

Cat. No.: B6347452
CAS No.: 1354926-13-8
M. Wt: 307.3 g/mol
InChI Key: GZBAYJMMCBEJIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is a chemical scaffold of significant interest in medicinal chemistry and anticancer research. This compound belongs to the 2-amino-4,6-diarylpyrimidine class, which has demonstrated a strong potential for inhibiting key kinases involved in cancer cell proliferation . Related analogues have shown potent activity against chronic myeloid leukemia (CML) cell lines (e.g., K562) by targeting ABL1 tyrosine kinase, the same kinase inhibited by established drugs like imatinib . The methoxy substituents on the phenyl rings are considered important pharmacophores that can influence binding affinity and selectivity towards enzymatic targets . Beyond oncology, the 2-aminopyrimidine core is a privileged structure in drug discovery, serving as a key building block for developing inhibitors against a diverse range of biological targets . This product is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) profiling, and in vitro biological screening. This compound offers researchers a versatile intermediate for synthesizing more complex molecules and exploring new chemical space in the search for novel therapeutic agents.

Properties

IUPAC Name

4-(2-methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-22-13-7-5-6-12(10-13)15-11-16(21-18(19)20-15)14-8-3-4-9-17(14)23-2/h3-11H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBAYJMMCBEJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Optimization

SolventReaction TimeYield (%)
DMF2 hours78
Ethanol4 hours65
Solvent-free15 minutes88

DMF’s high polarity stabilizes the transition state, but solvent-free conditions under microwave irradiation offer superior environmental and economic benefits.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors and automated systems are recommended to ensure consistency. Key parameters include:

  • Temperature Control: Maintained at 80–100°C to prevent side reactions.

  • Catalyst Recycling: K₂CO₃ can be recovered via filtration and reused.

  • Purification: Recrystallization from ethanol achieves >95% purity.

Analytical Characterization

Successful synthesis is confirmed via:

  • Melting Point: 171–172°C (analogous to).

  • ¹H NMR: Distinct signals for aminopyrimidine (δ 6.8–7.5 ppm) and methoxy groups (δ 3.8–3.9 ppm).

  • X-ray Crystallography: Confirms dihedral angles between aryl rings and the pyrimidine core (e.g., 17.31° and 44.39° in similar structures).

Challenges and Mitigation Strategies

  • Byproduct Formation: Over-reduction or dimerization can occur at high temperatures. Mitigated by strict temperature control and incremental reagent addition.

  • Low Solubility: The product’s poor solubility in water necessitates ethanol recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: Used in studies to understand its effects on cellular processes and its potential as an inhibitor or activator of specific enzymes.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

    Material Science: Explored for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Key Findings :

  • The 3-pyridyl group at the 6-position (Compound 13) significantly enhances antitrypanosomal activity (IC50 = 0.38 μM), likely due to improved target binding .
  • Methoxy positioning critically impacts efficacy: 2-methoxyphenyl (ortho) at the 4-position outperforms 3-methoxyphenyl (meta) in antitrypanosomal activity .

Antibacterial and Antifungal Activity

Compound Name Substituents (4-/6-positions) Activity (Pathogen) MIC/IC50 Key Structural Features Reference
4-(4-Morpholinophenyl)-6-phenylpyrimidin-2-amine (Compound 20) 4-Morpholinophenyl / Phenyl V. cholerae Excellent Morpholino group enhances solubility
4-(4-Chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (Compound 22) 4-Chlorophenyl / 4-Morpholinophenyl S. aureus High Electron-withdrawing Cl improves membrane penetration
4-(N-Ethyl-1H-indol-3-yl)-6-(p-methoxyphenyl)pyrimidin-2-amine (Compound 11a) Indole / p-Methoxyphenyl HEPG2, MCF7, HCT-116 IC50 = 0.7 mM Indole moiety contributes to anticancer activity

Key Findings :

  • Electron-withdrawing groups (e.g., Cl, Br) at para/meta positions enhance antibacterial activity against Gram-positive pathogens like S. aureus .
  • Morpholino substituents improve solubility and broaden antimicrobial spectra .

Structural and Physicochemical Comparisons

Compound Name Hydrogen Bonding Features Solubility/Stability Notable Pharmacokinetic Properties Reference
4-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine Intramolecular C–H⋯N bonds; N–H⋯O interactions Stabilized crystal lattice Enhanced thermal stability
4-(3,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine Multiple methoxy groups Low solubility (discontinued) High molecular weight (337.38 g/mol)

Key Findings :

  • Hydrogen bonding networks (e.g., N–H⋯N, C–H⋯O) in analogs like improve crystal packing and thermal stability, which may translate to better shelf life.
  • Excessive methoxy groups (e.g., 3,4-dimethoxy in ) increase molecular weight and reduce solubility, leading to discontinuation in some analogs.

Biological Activity

4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to explore the compound's biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

Structure C15H15N3O2\text{Structure }C_{15}H_{15}N_{3}O_{2}

This structure features two methoxy groups attached to phenyl rings, which may influence its biological properties.

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as a cyclooxygenase-2 (COX-2) inhibitor. COX-2 is an enzyme that plays a significant role in inflammation and pain pathways. The inhibition of COX-2 can lead to reduced inflammation and pain relief.

Key Findings:

  • The compound exhibited significant COX-2 inhibitory activity with IC50 values comparable to established COX-2 inhibitors like Celecoxib. For instance, certain derivatives showed IC50 values as low as 0.16 µM, indicating potent activity against COX-2 .
  • The structure-activity relationship (SAR) analysis suggested that the presence of electron-donating groups, such as methoxy groups, enhances inhibitory potency .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines.

Case Studies:

  • MCF-7 Breast Cancer Cells : The compound demonstrated significant cytotoxicity with an IC50 value of approximately 4.01 µM, indicating its potential as an anticancer agent .
  • A549 Lung Cancer Cells : Similar efficacy was observed in A549 cells, where the compound exhibited comparable or superior activity to traditional chemotherapeutics like Doxorubicin .
  • HepG2 Liver Cancer Cells : Efficacy against HepG2 cells further supports its broad-spectrum anticancer activity .

The proposed mechanism for the compound's biological activity includes:

  • Inhibition of COX-2 : By blocking COX-2 activity, the compound reduces the production of pro-inflammatory prostaglandins.
  • Induction of Apoptosis : Through various signaling pathways, it may induce apoptosis in cancer cells, leading to reduced cell viability .

Data Summary

The following table summarizes key biological activity data for this compound:

Activity Type Cell Line/Target IC50 Value (µM) Reference
COX-2 Inhibition-0.16 - 0.20
CytotoxicityMCF-74.01
CytotoxicityA549Comparable to Doxorubicin
CytotoxicityHepG2Comparable to Doxorubicin

Q & A

Q. Optimization strategies :

  • Temperature control : Maintain 80–100°C during cyclization to balance yield and purity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Characterization : Confirm purity via HPLC (>98%) and structural validation using ¹H/¹³C NMR .

How is the compound characterized structurally, and what analytical techniques are critical?

X-ray crystallography is the gold standard for determining 3D conformation. For example:

  • Intramolecular interactions : Methoxy groups induce torsional angles of 12–15° between aromatic rings, influencing π-stacking .
  • Hydrogen bonding : The 2-amine group forms N–H⋯N bonds (2.8–3.0 Å) with pyrimidine N atoms, stabilizing the planar structure .

Q. Complementary techniques :

  • NMR spectroscopy : Assign methoxy protons at δ 3.8–4.0 ppm and pyrimidine protons at δ 6.5–8.2 ppm .
  • Mass spectrometry : Confirm molecular weight (MW = 323.35 g/mol) via ESI-MS .

Advanced Research Questions

How do structural modifications (e.g., methoxy group position) affect biological activity?

Q. Structure-activity relationship (SAR) insights :

  • 2-Methoxy vs. 3-Methoxy : The 2-methoxy group enhances binding to acetylcholine-binding proteins (Ki = 120 nM vs. 450 nM for 3-methoxy derivatives), likely due to steric effects .
  • Amine substitution : Replacing the 2-amine with a methyl group reduces kinase inhibition (IC₅₀ increases from 0.8 µM to >10 µM) .

Q. Methodological approach :

  • Docking studies : Use GLIDE or AutoDock to compare binding poses with protein targets (e.g., RabGGTase) .
  • In vitro assays : Measure IC₅₀ values via fluorescence polarization or radiometric assays .

What crystallographic challenges arise in resolving this compound, and how are they addressed?

Q. Common issues :

  • Disorder in methoxy groups : Observed in 30% of structures, resolved via TWINABS or SHELXL refinement .
  • Weak diffraction : Crystals often exhibit anisotropic diffraction (R-factor > 8%); mitigate by growing crystals at 4°C in DMSO/water mixtures .

Q. Refinement protocols :

  • SHELXL parameters : Apply ISOR and DELU restraints to model thermal motion of methoxy groups .
  • Hydrogen bonding networks : Use PLATON to validate intermolecular C–H⋯π interactions (distance ~3.5 Å) .

How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?

Case study : Discrepancies in kinase inhibition (IC₅₀ = 0.8–5.0 µM across studies) may stem from:

  • Assay conditions : ATP concentration (1 mM vs. 10 µM) alters competition dynamics .
  • Protein isoforms : Variations in kinase isoforms (e.g., JAK2 V617F mutant vs. wild-type) .

Q. Resolution strategies :

  • Standardize protocols : Use uniform ATP (10 µM) and incubation time (60 min) .
  • Orthogonal assays : Validate results via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.